molecular formula C7H6N4O3S B13345317 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13345317
M. Wt: 226.22 g/mol
InChI Key: QVPWUZUYUUTQAA-UHFFFAOYSA-N
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Description

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both thiadiazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of aryl hydrazides with carbon disulfide (CS₂) under ultrasonic irradiation in the absence of basic or acidic catalysts . This green chemistry approach yields the desired product in good to excellent yields without the need for complex purification steps.

Chemical Reactions Analysis

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms, which contributes to its antimicrobial properties . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress in cells.

Comparison with Similar Compounds

5-(4-Ethyl-1,2,3-thiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined thiadiazole and oxadiazole rings, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

Molecular Formula

C7H6N4O3S

Molecular Weight

226.22 g/mol

IUPAC Name

5-(4-ethylthiadiazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C7H6N4O3S/c1-2-3-4(15-11-9-3)6-8-5(7(12)13)10-14-6/h2H2,1H3,(H,12,13)

InChI Key

QVPWUZUYUUTQAA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SN=N1)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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